3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group and a mesitylsulfonylamino group attached to a propanoic acid backbone. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl intermediate, followed by the introduction of the mesitylsulfonylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)propanoic acid: Shares the cyanophenyl group but lacks the mesitylsulfonylamino group, resulting in different chemical properties and applications.
2-[(Mesitylsulfonyl)amino]propanoic acid: Contains the mesitylsulfonylamino group but not the cyanophenyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid is unique due to the combination of both the cyanophenyl and mesitylsulfonylamino groups. This dual functionality imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Biological Activity
3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound.
- Molecular Formula : C15H18N2O4S
- Molecular Weight : 318.38 g/mol
- CAS Number : 146727-62-0
- Structure : The compound features a propanoic acid backbone with a cyanophenyl group and a mesitylsulfonyl amino substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the mesitylsulfonamide followed by coupling with the cyanophenyl moiety. Various methods have been documented in literature, focusing on optimizing yield and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains.
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, preliminary investigations into the anticancer activity of this compound have shown promising results. Cell line studies indicate that it may inhibit cell proliferation in specific cancer types, although further research is needed to elucidate its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of derivatives including this compound demonstrated potent activity against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. The study utilized a broad spectrum of clinically isolated strains to assess efficacy and establish minimum inhibitory concentrations (MICs).
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of related compounds has revealed that modifications to the mesitylsulfonamide group significantly influence biological activity. Variations in substituents on the aromatic ring also impact potency against bacterial and fungal pathogens.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. However, comprehensive toxicological assessments are necessary to determine safety profiles before clinical applications can be pursued.
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-8-13(2)18(14(3)9-12)26(24,25)21-17(19(22)23)10-15-4-6-16(11-20)7-5-15/h4-9,17,21H,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUIUQHZBYSMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.